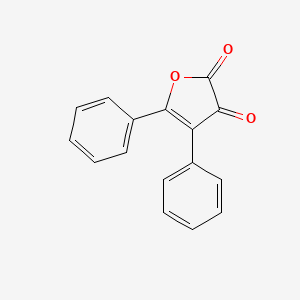
4,5-Diphenylfuran-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenylfuran-2,3-dione is a chemical compound belonging to the class of furan derivatives. Furans are five-membered aromatic heterocycles containing one oxygen atom. This compound is characterized by the presence of two phenyl groups attached to the furan ring at positions 4 and 5, and two carbonyl groups at positions 2 and 3. It is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Diphenylfuran-2,3-dione can be synthesized through various methods. One common approach involves the reaction of 2-diazo-1,3-diphenylpropane-1,3-dione with azirine. This reaction requires higher temperatures to generate benzoylphenylketene from the furanedione . Another method involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenylfuran-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
4,5-Diphenylfuran-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Diphenylfuran-2,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific application .
Comparison with Similar Compounds
4,5-Diphenylfuran-2,3-dione can be compared with other similar compounds, such as:
Dihydronaphthofurans: These compounds have a similar furan ring structure but are fused with an arene ring, giving them different chemical and biological properties.
Paal-Knorr Furans: These are synthesized through the Paal-Knorr reaction and have varying substituents on the furan ring.
The uniqueness of this compound lies in its specific substitution pattern and reactivity, making it a valuable compound in organic synthesis and research.
Properties
CAS No. |
146463-39-0 |
|---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4,5-diphenylfuran-2,3-dione |
InChI |
InChI=1S/C16H10O3/c17-14-13(11-7-3-1-4-8-11)15(19-16(14)18)12-9-5-2-6-10-12/h1-10H |
InChI Key |
QXSVEMMTKASTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)


![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)
![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)

![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)





